molecular formula C9H16ClNO3 B2457072 Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride CAS No. 2470439-77-9

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride

Cat. No.: B2457072
CAS No.: 2470439-77-9
M. Wt: 221.68
InChI Key: YEFSQPRVVRQNTO-UHFFFAOYSA-N
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Description

Methyl 5-oxa-8-azaspiro[35]nonane-9-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl It is known for its unique spiro structure, which includes an oxaspiro and azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Spiro Moiety: The spiro structure is formed through a cyclization reaction involving a suitable precursor.

    Introduction of Functional Groups: Functional groups such as the ester and hydrochloride are introduced through esterification and hydrochlorination reactions, respectively.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate
  • Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrobromide

Uniqueness

Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride is unique due to its specific spiro structure and the presence of the hydrochloride group. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-9(3-2-4-9)13-6-5-10-7;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFSQPRVVRQNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CCC2)OCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470439-77-9
Record name methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate hydrochloride
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